REACTION_CXSMILES
|
Br[CH:2]([C:8]#[N:9])[C:3]([N:5]([CH3:7])[CH3:6])=[O:4].C(=O)([O-])[O-].[K+].[K+].[C:16]1([SH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(#N)C.O>[C:8]([CH:2]([S:22][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:3]([N:5]([CH3:7])[CH3:6])=[O:4])#[N:9] |f:1.2.3|
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Name
|
|
Quantity
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3.8 g
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Type
|
reactant
|
Smiles
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BrC(C(=O)N(C)C)C#N
|
Name
|
|
Quantity
|
2.902 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.16 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×50 mL)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
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Details
|
The concentrate was purified by column chromatography on silica gel with 0-50% ethyl acetate/hexanes
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C(C(=O)N(C)C)SC1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |